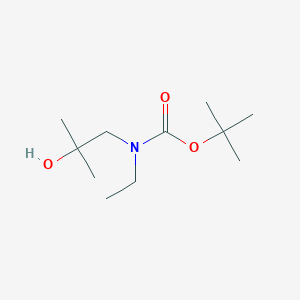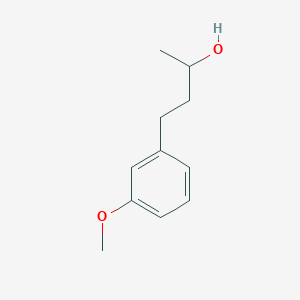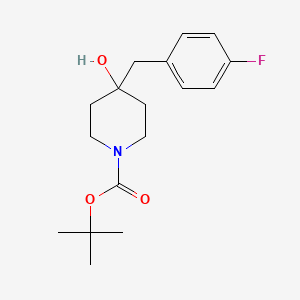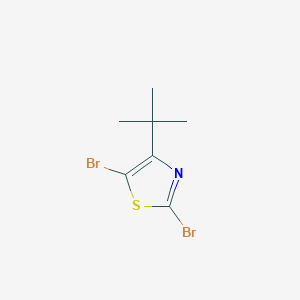![molecular formula C22H39NO5S B15314622 3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B15314622.png)
3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridinium ion linked to a propane sulfonate group, with two hexoxyethyl groups attached to the pyridinium ring. Its structure imparts distinct chemical and physical properties, making it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate typically involves a multi-step process. The initial step often includes the alkylation of pyridine with 1,1-dihexoxyethane under controlled conditions to form the intermediate 1,1-dihexoxyethylpyridine. This intermediate is then reacted with propane sultone in the presence of a suitable base to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium compounds.
Applications De Recherche Scientifique
3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving DNA and protein interactions due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as ionic liquids and hybrid gel electrolytes
Mécanisme D'action
The mechanism of action of 3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ion can engage in electrostatic interactions with negatively charged biomolecules, while the sulfonate group can participate in hydrogen bonding and nucleophilic reactions. These interactions facilitate the compound’s role in catalysis, molecular recognition, and stabilization of biomolecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Pyridinio)-1-propanesulfonate: A simpler analog without the hexoxyethyl groups, used in biochemical research.
1-(3-Sulfopropyl)pyridinium Hydroxide: Another related compound with similar applications in research and industry.
Uniqueness
The presence of the dihexoxyethyl groups in 3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate imparts unique solubility and stability properties, enhancing its utility in various applications compared to its simpler analogs .
Propriétés
Formule moléculaire |
C22H39NO5S |
|---|---|
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
3-[3-(1,1-dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C22H39NO5S/c1-4-6-8-10-17-27-22(3,28-18-11-9-7-5-2)21-14-12-15-23(20-21)16-13-19-29(24,25)26/h12,14-15,20H,4-11,13,16-19H2,1-3H3 |
Clé InChI |
SVGLXMOOHWRLAY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(C)(C1=C[N+](=CC=C1)CCCS(=O)(=O)[O-])OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-2-azaspiro[3.3]heptane](/img/structure/B15314557.png)
![Tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B15314561.png)




![Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate](/img/structure/B15314595.png)

![N-[4-(2-bromoethenyl)phenyl]acetamide](/img/structure/B15314605.png)



